molecular formula C25H24N6O2 B601141 (S)-Ibrutinib CAS No. 936563-97-2

(S)-Ibrutinib

カタログ番号 B601141
CAS番号: 936563-97-2
分子量: 440.51
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Ibrutinib is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK) that has been approved for the treatment of several B-cell malignancies. It is a highly potent and selective inhibitor of BTK, and has been shown to have a wide range of therapeutic applications. In recent years, (S)-Ibrutinib has become a widely used tool in laboratory research, as it has been found to have a number of biochemical and physiological effects that can be used to study a variety of biological processes.

科学的研究の応用

  • Treatment of Mantle Cell Lymphoma : A study conducted in the United Kingdom showed that ibrutinib is beneficial in treating relapsed mantle cell lymphoma (MCL), especially when used at the first relapse. This has led to its adoption as standard care for first relapse in the UK. The study highlighted its effectiveness and tolerability in a real-world population, including patients with co-morbidities and those who are frail (McCulloch et al., 2019).

  • Resistance Mechanisms in Chronic Lymphocytic Leukemia (CLL) : Research has identified resistance mechanisms to ibrutinib in CLL. Mutations in BTK and PLCγ2, which are associated with the B-cell-receptor pathway, have been implicated in resistance to ibrutinib therapy (Woyach et al., 2014).

  • Outcomes After Discontinuing Ibrutinib in CLL : A study on the discontinuation of ibrutinib in patients with relapsed refractory CLL indicated that most patients who discontinued early experienced poor outcomes. This highlights the necessity of continuous ibrutinib therapy for effective disease control (Jain et al., 2015).

  • Risk of Atrial Fibrillation : Ibrutinib has been linked to an increased risk of atrial fibrillation, as indicated by a systematic review and meta-analysis. This points to the need for careful monitoring of cardiovascular health in patients receiving ibrutinib (Leong et al., 2016).

  • Infections in Lymphoid Cancer Patients : Ibrutinib treatment in patients with lymphoid cancers, such as CLL and mantle cell lymphoma, may lead to serious infections, including invasive fungal infections. This study underlines the importance of monitoring for and managing infections in these patients (Varughese et al., 2018).

  • Use in Gynecological Malignancies and Breast Cancer : Preclinical studies suggest ibrutinib's efficacy in ovarian, breast, and endometrial cancer, due to its BTK inhibition, off-target kinase inhibition, and immunomodulatory effects. Further clinical research is needed for broader application in these cancers (Metzler et al., 2020).

  • Bleeding Risk Management : Ibrutinib is associated with an increased bleeding risk, impacting several platelet signaling pathways. Strategies for managing this risk in patients, especially those on anticoagulant or antiplatelet therapy, are crucial (Shatzel et al., 2017).

  • Opportunistic Infections During Treatment : There's an increased risk of opportunistic infections, especially invasive fungal infections, in patients treated with ibrutinib for B-cell malignancies. This underscores the need for vigilant monitoring and management of infections in this patient group (Rogers et al., 2019).

作用機序

Target of Action

(S)-Ibrutinib is a potent and highly selective inhibitor of Bruton’s tyrosine kinase (BTK), a key signaling molecule of the B-cell antigen receptor and cytokine receptor pathways . BTK’s role in signaling through the B-cell surface receptors results in activation of pathways necessary for B-cell trafficking, chemotaxis, and adhesion .

Mode of Action

(S)-Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity . As a result, (S)-Ibrutinib inhibits BTK’s autophosphorylation and subsequent activation of the downstream signaling proteins PLCγ2 and ERK .

Biochemical Pathways

The primary biochemical pathway affected by (S)-Ibrutinib is the B-cell antigen receptor (BCR) signaling pathway . By inhibiting BTK, (S)-Ibrutinib prevents the activation of the BCR pathway, which is crucial for B-cell development, survival, and function .

Pharmacokinetics

The pharmacokinetics of (S)-Ibrutinib involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, (S)-Ibrutinib is rapidly absorbed. It is extensively distributed throughout the body and extensively metabolized in the liver, primarily by cytochrome P450 enzymes . The metabolites are then excreted in the feces and urine .

Result of Action

The inhibition of BTK by (S)-Ibrutinib leads to decreased B-cell proliferation, chemotaxis, and adhesion . This results in the death of malignant B cells that overexpress BTK . Additionally, (S)-Ibrutinib induces apoptosis, or programmed cell death, in malignant B cells .

Action Environment

The action of (S)-Ibrutinib can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of (S)-Ibrutinib . The drug’s efficacy can also be affected by the patient’s liver function, as the liver is the primary site of (S)-Ibrutinib metabolism . Furthermore, genetic variations in BTK or other proteins in the BCR signaling pathway could potentially influence the drug’s effectiveness .

特性

IUPAC Name

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFPWWZEPKGCCK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112629
Record name 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936563-97-2
Record name 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936563-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibrutinib, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBRUTINIB, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6K7EN3Q6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: Why is it important to separate (S)-Ibrutinib from (R)-Ibrutinib?

A1: While the research itself doesn't directly address the pharmacological activity of each enantiomer, it highlights that the pharmaceutical formulation marketed for hospital use contains only the (R)-enantiomer. This suggests that (S)-Ibrutinib might possess different pharmacological properties, potentially including unwanted side effects or reduced efficacy. [] The development of efficient chiral separation methods, as described in the paper, is crucial to accurately quantify the presence of (S)-Ibrutinib as an impurity in pharmaceutical preparations, ensuring drug safety and efficacy. []

Q2: What were the key findings regarding the ecotoxicity of Ibrutinib?

A2: The research utilized the developed chiral separation methods to investigate the ecotoxicity of both racemic Ibrutinib and the pure (R)-enantiomer on Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] While the specific findings regarding the ecotoxicological effects were not detailed in the abstract, this highlights the importance of evaluating the environmental impact of pharmaceuticals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。